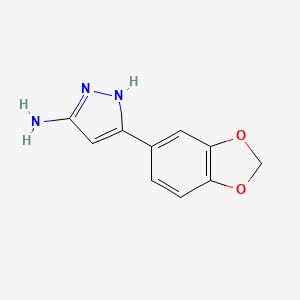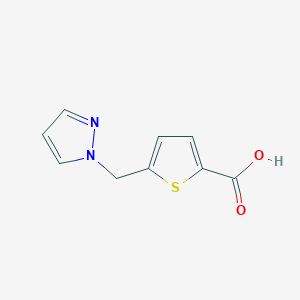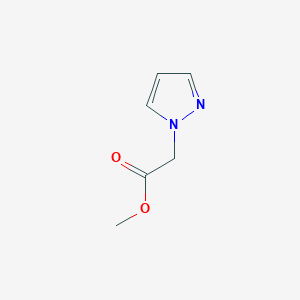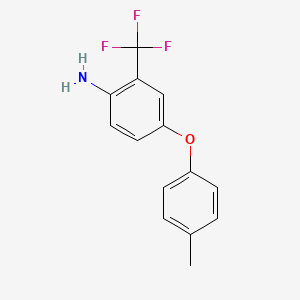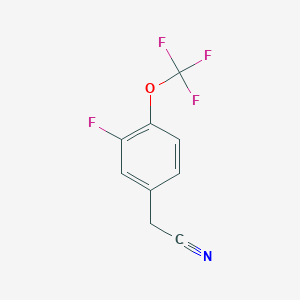
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family, characterized by the presence of a nitrile group attached to a benzene ring that is further substituted with fluoro and trifluoromethoxy groups. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of fluoro- and trifluoromethoxy-substituted phenylacetonitriles can be complex due to the reactivity of the fluorine atoms and the trifluoromethoxy group. For example, the synthesis of related compounds, such as α-fluorophenylacetonitriles, involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . This method highlights the potential for introducing fluorine atoms in proximity to the cyano group, which could be adapted for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be expected to exhibit electronic effects due to the electronegative fluorine atoms and the electron-withdrawing nitrile group. These substituents can influence the electron density distribution on the benzene ring, potentially affecting the compound's reactivity.
Chemical Reactions Analysis
The presence of fluorine atoms and the trifluoromethoxy group can lead to unexpected reactivity patterns. For instance, a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, showed uncommon reactivity with the loss of three fluorine atoms, resulting in a trimeric impurity . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity, possibly forming unexpected by-products or engaging in novel reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be influenced by its functional groups. The fluorine atoms and the trifluoromethoxy group are likely to increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The nitrile group could contribute to the compound's polarity and reactivity, particularly in nucleophilic substitution reactions or in the presence of strong acids or bases.
Scientific Research Applications
Chemical Reactivity Studies
- An investigation into the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound closely related to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, revealed unexpected reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound. This study, characterized by NMR and MS/MS studies, contributes to the understanding of the chemical behavior of such compounds (Stazi et al., 2010).
Synthesis of Fluoroacetonitriles
- A novel method for synthesizing α-fluorophenylacetonitriles, which includes compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, was developed using benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST). This method offers a new avenue for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
Fluorination in Organic Chemistry
- The use of Selectfluor®, an N-F reagent, for the C-4 fluorination of 3,5-diarylisoxazoles demonstrates the versatility of fluorination techniques in organic synthesis. This method highlights how substituents on the phenyl ring can influence reaction conditions, providing insights into the fluorination of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).
Photoredox Catalysis
- Photoredox catalysis, using visible-light-induced single-electron-transfer processes, is a promising strategy for developing new fluoromethylation reactions, which can be applicable to the synthesis and modification of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This method emphasizes the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Safety And Hazards
properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNSRCOEGRXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239333 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | |
CAS RN |
886761-71-3 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)
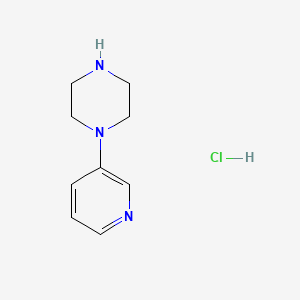

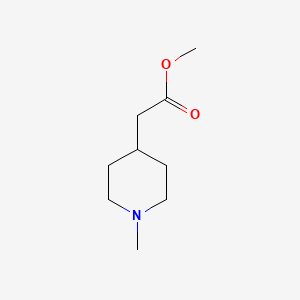


![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

